

Technical Monograph: Characterization and Control of Tioconazole Related Compound A

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Compound of Interest

Compound Name: Tioconazole Related Compound A

CAS No.: 61709-33-9

Cat. No.: B591757

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Executive Summary

Tioconazole Related Compound A (USP/EP designation) is the primary structural analog impurity found in the antifungal agent Tioconazole.[1] Chemically identified as the des-chloro derivative, it lacks the chlorine atom at the C2 position of the thiophene ring found in the parent API.[1] Its presence is typically traced to impurities in the alkylating starting material during synthesis rather than degradation, making raw material control critical.[1]

This guide provides a definitive technical analysis of this impurity, including its chemical identity, formation mechanism, and validated control strategies compliant with USP <621> and EP 2.2.46 standards.[1]

Part 1: Chemical Identity and Physicochemical Profile

Tioconazole Related Compound A exists primarily as the hydrochloride salt when supplied as a pharmacopoeial reference standard (USP RS), but appears as the free base within the drug substance matrix.[1]

Nomenclature and Identifiers[1][2][3][4][5][6][7]

Parameter	Technical Detail
USP Name	Tioconazole Related Compound A
EP Name	Tioconazole Impurity A
Preferred IUPAC Name	1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]-1H-imidazole hydrochloride
Chemical Structure	Des-chloro analog of Tioconazole (Thiophene ring is unsubstituted at C2)
CAS Number (HCl Salt)	61709-33-9
CAS Number (Free Base)	119386-74-2
Molecular Formula	C ₁₆ H ₁₄ Cl ₂ N ₂ OS[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight	389.73 g/mol (Salt) / 353.27 g/mol (Base)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in Methanol, DMSO; sparingly soluble in water

Structural Significance

The structural difference between Tioconazole and Related Compound A is a single chlorine atom.[1] This seemingly minor change significantly alters the lipophilicity (LogP) and retention time during reverse-phase chromatography, often causing it to elute earlier than the parent peak.[1]

Part 2: Origin and Formation Mechanism[1]

Synthesis Pathway Analysis

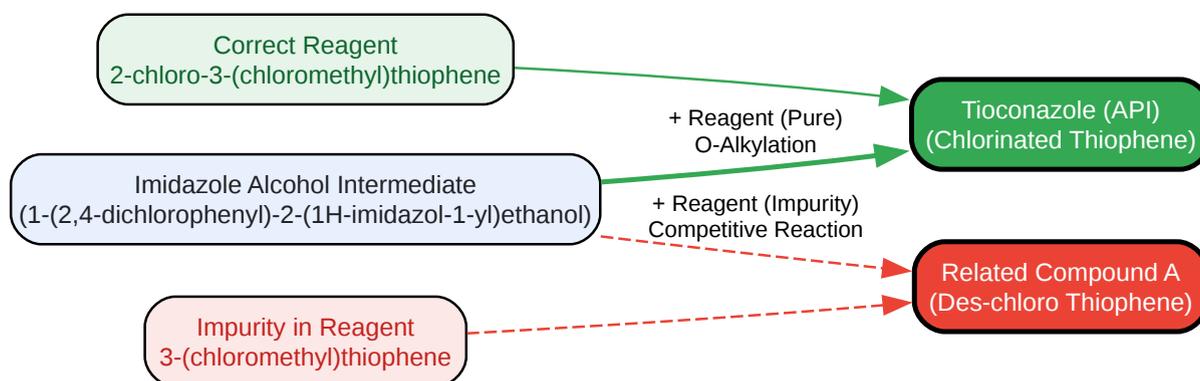
The formation of Related Compound A is a classic example of Carryover Impurity rather than a degradation product.[1]

The Mechanism: Tioconazole is synthesized via the O-alkylation of the intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 2-chloro-3-(chloromethyl)thiophene.[1]

If the alkylating reagent contains 3-(chloromethyl)thiophene (lacking the chlorine at position 2) as a contaminant, it competes in the reaction, yielding Related Compound A.[1]

Pathway Diagram

The following diagram illustrates the parallel reaction pathways leading to the API and the impurity.



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Figure 1: Competitive synthesis pathway showing the origin of Related Compound A from raw material contamination.

Part 3: Analytical Control and Detection

Differentiation of Related Compound A from Tioconazole requires a robust HPLC method due to their structural similarity.[1] The absence of the chlorine atom reduces the compound's hydrophobicity, typically resulting in a shorter retention time (RRT < 1.[1]0) on C18 columns.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

Based on harmonized pharmacopoeial principles (USP/EP).[1]

Parameter	Condition
Column	C18 (L1), 250 mm x 4.6 mm, 5 μ m (e.g., Hypersil ODS or equivalent)
Mobile Phase	Ammonium Acetate Buffer (pH ~7.0) : Methanol : Acetonitrile
Flow Rate	1.0 - 1.5 mL/min
Detection	UV @ 220 nm (Imidazoles absorb strongly here)
Temperature	25°C
Injection Volume	20 μ L
Run Time	~1.5x the retention time of Tioconazole

System Suitability Requirements

To ensure the method effectively resolves Related Compound A from the main peak:

- Resolution (R_s): NLT 2.0 between Tioconazole and Related Compound A.
- Tailing Factor: NMT 2.0 for the Tioconazole peak.
- Relative Retention Time (RRT): Related Compound A typically elutes at approximately 0.85 - 0.90 relative to Tioconazole (varies by exact gradient/column).[1]

Identification Strategy

- UV Spectrum: The UV spectrum of Related Compound A is nearly identical to Tioconazole due to the preserved imidazole and phenyl chromophores.[1]
- Mass Spectrometry: MS is the definitive confirmation tool.[1]
 - Tioconazole: Shows characteristic isotope pattern for 3 chlorine atoms (M, M+2, M+4, M+6).[1]
 - Related Compound A: Shows isotope pattern for only 2 chlorine atoms (from the dichlorophenyl group), confirming the loss of the thiophene chlorine.[1]

Part 4: Regulatory and Safety Context

Pharmacopoeial Limits[1]

- USP/EP Acceptance Criteria: The limit for Related Compound A is typically NMT 1.0% in the raw API, though specific monographs may vary based on the intended dosage form (e.g., vaginal ointment vs. dermal cream).[1]
- Reporting Threshold: 0.10% (standard ICH Q3A threshold).

Toxicity Profile

As a close structural analog, Related Compound A shares the imidazole antifungal mechanism (inhibition of lanosterol 14 α -demethylase).[1] However, because it is a process impurity rather than a metabolite, it is not intended for therapeutic action.[1] Standard safety qualification (Ames test, chromosomal aberration) is usually covered under the qualification of the parent API if the impurity level is below the ICH qualification threshold (0.15% or 1.0 mg/day).[1]

References

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